molecular formula C15H22ClN3O2 B12474018 2-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)propanamide

2-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)propanamide

Cat. No.: B12474018
M. Wt: 311.81 g/mol
InChI Key: KMYORJQPMJGBBI-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chlorinated phenoxy group and a piperazine moiety, which are linked through a propanamide chain. Compounds with such structures are often explored for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)propanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst.

    Coupling with Piperazine: The chlorinated phenol is then reacted with 4-methylpiperazine under basic conditions to form the phenoxy-piperazine intermediate.

    Amidation: The final step involves the reaction of the phenoxy-piperazine intermediate with a suitable acylating agent, such as propanoyl chloride, to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)acetamide: Similar structure but with an acetamide group instead of propanamide.

    2-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)butanamide: Similar structure but with a butanamide group instead of propanamide.

Uniqueness

The uniqueness of 2-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)propanamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C15H22ClN3O2

Molecular Weight

311.81 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)propanamide

InChI

InChI=1S/C15H22ClN3O2/c1-11-10-13(16)4-5-14(11)21-12(2)15(20)17-19-8-6-18(3)7-9-19/h4-5,10,12H,6-9H2,1-3H3,(H,17,20)

InChI Key

KMYORJQPMJGBBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN2CCN(CC2)C

Origin of Product

United States

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